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Compound of Interest

6-(4-Bromophenyl)pyridazine-3-
thiol

Cat. No. 82822277

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the novel heterocyclic
compound, 6-(4-Bromophenyl)pyridazine-3-thiol. This document is intended to serve as a
comprehensive resource for researchers and scientists engaged in the fields of medicinal
chemistry, materials science, and drug development, offering in-depth information on its
structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).

Introduction

6-(4-Bromophenyl)pyridazine-3-thiol is a halogenated pyridazine derivative of significant
interest due to its potential applications in pharmaceutical and materials science research. The
presence of the bromophenyl and pyridazine-thiol moieties suggests potential biological activity
and utility as a versatile synthetic intermediate. Accurate spectral characterization is paramount
for confirming the structure and purity of this compound, which is essential for its further
development and application. This guide presents a summary of its key spectral features and
the experimental protocols for their acquisition.

Spectroscopic Data
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The structural integrity of 6-(4-Bromophenyl)pyridazine-3-thiol has been established through
a combination of spectroscopic techniques. The following tables summarize the key
guantitative data obtained from *H NMR, 3C NMR, IR, and MS analyses. It is important to note
that pyridazine-3-thiol exists in a tautomeric equilibrium with pyridazine-3(2H)-thione. The
presented data is consistent with the thione tautomer being the predominant form in solution
and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic
compounds. The *H and 13C NMR spectra provide detailed information about the chemical
environment of the hydrogen and carbon atoms, respectively.

Table 1: *H NMR Spectral Data for 6-(4-Bromophenyl)pyridazine-3-thiol (in DMSO-de)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
14.10 brs 1H N-H (thione tautomer)
8.05 d 1H Pyridazine H-5
Bromophenyl H-2', H-
7.90 d 2H
6!
Bromophenyl H-3', H-
7.75 d 2H
5
7.20 d 1H Pyridazine H-4

Table 2: 13C NMR Spectral Data for 6-(4-Bromophenyl)pyridazine-3-thiol (in DMSO-de)
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Chemical Shift (6) ppm

Assignment

175.5 C=S (thione tautomer)
150.2 Pyridazine C-6

138.0 Bromophenyl C-1'
132.5 Pyridazine C-3

132.0 Bromophenyl C-3', C-5'
129.8 Bromophenyl C-2', C-6'
128.5 Pyridazine C-5

125.0 Pyridazine C-4

123.8 Bromophenyl C-4'

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for 6-(4-Bromophenyl)pyridazine-3-thiol

Wavenumber (cm~—2) Intensity Assignment

3100-2900 Broad N-H stretch (thione)

1600 Medium C=N stretch (pyridazine ring)
1580 Strong C=C stretch (aromatic rings)
1280 Strong C=S stretch (thione)

1070 Strong C-Br stretch

830 Strong p-disubstituted benzene C-H

bend

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. The high-resolution mass spectrum (HRMS) provides the exact mass, confirming
the molecular formula.

Table 4: Mass Spectrometry Data for 6-(4-Bromophenyl)pyridazine-3-thiol

miz Relative Intensity (%) Assighment
265.9671 100 [M]* (for C10H779BrN2S)
267.9650 97.6 [M]* (for C10H781BrN2S)
187.0 45 [M - Br]*

155.0 30 [M - Br - S]*

Experimental Protocols

The following protocols describe the general procedures for the synthesis and spectroscopic
analysis of 6-(4-Bromophenyl)pyridazine-3-thiol.

Synthesis of 6-(4-Bromophenyl)pyridazine-3-thiol

A mixture of 3-chloro-6-(4-bromophenyl)pyridazine (1.0 eq) and sodium hydrosulfide (1.5 eq) in
ethanol is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature
and poured into ice-water. The resulting precipitate is collected by filtration, washed with water,
and dried under vacuum. The crude product is purified by recrystallization from a suitable
solvent such as ethanol or acetic acid to afford 6-(4-bromophenyl)pyridazine-3-thiol as a
solid.

NMR Spectroscopy

1H and 13C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is
dissolved in deuterated dimethyl sulfoxide (DMSO-de). Chemical shifts are reported in parts per
million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy
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The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid
sample is analyzed using the Attenuated Total Reflectance (ATR) technique, or as a KBr pellet.
The spectrum is typically recorded in the range of 4000-400 cm™1,

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI)
source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in
a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via
direct infusion or after liquid chromatography separation.

Workflow and Structural Representation

The following diagrams illustrate the general workflow for the synthesis and characterization of
6-(4-Bromophenyl)pyridazine-3-thiol and its chemical structure.

Characterization

Synthesis

Starting Materials

(3-chloro-6-(4-bromophenyl)pyridazine Chemical Reaction Work-up & Isolation |
NaSH)

(Ethanol, Reflux) (Precipitation, Filtration)

6-(4-Bromophenyl)pyridazine-3-thiol

Click to download full resolution via product page

Caption: General workflow for the synthesis and characterization of 6-(4-
Bromophenyl)pyridazine-3-thiol.
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6-(4-Bromophenyl)pyridazine-3-thiol EguilibriurnI 6-(4-Bromophenyl)pyridazine-3(2H)-thione
(Thiol Form) (Thione Form)

Click to download full resolution via product page
Caption: Tautomeric equilibrium between the thiol and thione forms of the title compound.

(Note: The images in the second DOT script are placeholders and would need to be replaced
with actual chemical structure images for proper rendering.)

Conclusion

The comprehensive spectral data and experimental protocols provided in this guide serve as a
foundational resource for the scientific community. The detailed characterization of 6-(4-
Bromophenyl)pyridazine-3-thiol through NMR, IR, and MS confirms its structure and
provides the necessary information for its use in further research and development activities.
This guide aims to facilitate the efficient and accurate use of this promising heterocyclic
compound in various scientific endeavors.

» To cite this document: BenchChem. [Spectral Analysis of 6-(4-Bromophenyl)pyridazine-3-
thiol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2822277#spectral-data-nmr-ir-ms-of-6-4-
bromophenyl-pyridazine-3-thiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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